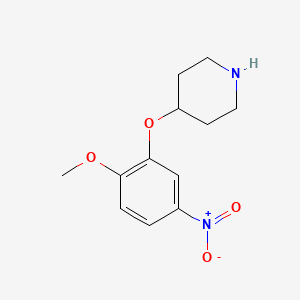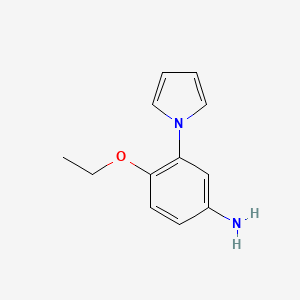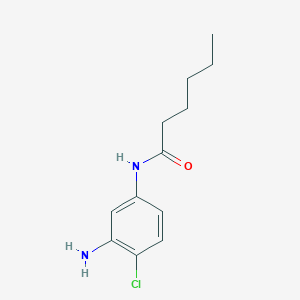![molecular formula C15H24N2O B3173033 2-[2-(2-Ethyl-piperidin-1-YL)-ethoxy]-phenylamine CAS No. 946768-06-5](/img/structure/B3173033.png)
2-[2-(2-Ethyl-piperidin-1-YL)-ethoxy]-phenylamine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “2-[2-(2-Ethyl-piperidin-1-YL)-ethoxy]-phenylamine” is C9H20N2 . The molecular weight is 156.27 . The structure of piperidine derivatives can be complex and is often elucidated using various spectroscopic techniques.Chemical Reactions Analysis
Piperidine derivatives can undergo a range of chemical reactions. The stability of a piperidine-based protecting group (PIP) was evaluated under ortho-lithiation conditions and refluxing with concentrated hydrobromic acid. Deprotection of the PIP group was achieved through oxidation to N-oxides followed by Cope elimination or by mild Lewis acids.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a boiling point of 214.1±8.0 °C (Predicted), a density of 0.886±0.06 g/cm3 (Predicted), and a pKa of 10.21±0.10 (Predicted) .Wissenschaftliche Forschungsanwendungen
2-[2-(2-Ethyl-piperidin-1-YL)-ethoxy]-phenylamine is widely used in scientific research. It is used as a reagent in organic synthesis, as a model compound for studying enzyme-catalyzed reactions, and as a substrate for the study of enzyme kinetics. It is also used as a reference compound for the study of enzyme-catalyzed oxidation of amines and for the study of the mechanism of action of enzymes.
Wirkmechanismus
2-[2-(2-Ethyl-piperidin-1-YL)-ethoxy]-phenylamine is an inhibitor of enzymes that catalyze the oxidation of amines. It binds to the active site of the enzyme, blocking the substrate from binding and preventing the enzyme from catalyzing the oxidation of amines.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the oxidation of amines, and it has been found to inhibit the activity of enzymes involved in the synthesis of neurotransmitters. It has also been found to inhibit the activity of enzymes involved in the metabolism of drugs and hormones.
Vorteile Und Einschränkungen Für Laborexperimente
2-[2-(2-Ethyl-piperidin-1-YL)-ethoxy]-phenylamine has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is easily accessible. It is also relatively stable, and it is soluble in water. However, there are some limitations to its use in lab experiments. It has a low solubility in organic solvents, and it is not very stable in the presence of light or oxygen.
Zukünftige Richtungen
The potential future directions for 2-[2-(2-Ethyl-piperidin-1-YL)-ethoxy]-phenylamine are numerous. It could be used in the development of new drugs, as a reference compound for the study of enzyme-catalyzed reactions, and as a tool for studying the mechanism of action of enzymes. It could also be used in the study of the biochemical and physiological effects of drugs and hormones, and in the development of new methods for the synthesis of compounds. Additionally, it could be used in the development of new catalytic systems for the oxidation of amines and in the development of new methods for the synthesis of neurotransmitters.
Eigenschaften
IUPAC Name |
2-[2-(2-ethylpiperidin-1-yl)ethoxy]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-2-13-7-5-6-10-17(13)11-12-18-15-9-4-3-8-14(15)16/h3-4,8-9,13H,2,5-7,10-12,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFABZCWDLZSSLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CCOC2=CC=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}acetic acid](/img/structure/B3172951.png)
![4-[(Isopentyloxy)methyl]piperidine](/img/structure/B3172958.png)
![4-{[(4-Methylbenzyl)oxy]methyl}piperidine](/img/structure/B3172966.png)
![4-[(2,4-Dimethylphenoxy)methyl]piperidine](/img/structure/B3172976.png)
![4-[(3-Methyl-4-nitrophenoxy)methyl]piperidine](/img/structure/B3172988.png)
![4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine](/img/structure/B3172995.png)


![2-[2-(4-Methylphenoxy)ethyl]piperidine](/img/structure/B3173014.png)
![4-[2-(3-Fluorophenoxy)ethyl]piperidine](/img/structure/B3173021.png)


![2-[2-(Methylanilino)ethoxy]aniline](/img/structure/B3173047.png)
![N-[3-(2-Amino-6-chlorophenoxy)propyl]-N,N-dimethylamine](/img/structure/B3173059.png)